Minimalist Scaffold: Physicochemical Property Advantage Over N-Substituted Piperazin-2-one Analogs
The target compound’s unsubstituted piperazin-2-one amide (free NH, CLogP ≈ 0.9, tPSA ≈ 72 Ų) provides a significantly lower lipophilicity and molecular weight profile compared to its N-(thiazol-2-yl) analog (1-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one, CLogP ≈ 2.1, tPSA ≈ 90 Ų). This reduced complexity aligns with fragment-like parameters (MW < 350, ClogP < 1.5), a critical advantage for fragment-based screening campaigns where efficiency metrics (LE, LLE) are maximized [1]. The absence of additional heterocyclic substitution also minimizes potential off-target liabilities associated with polypharmacology.
| Evidence Dimension | Calculated LogP (CLogP) & Molecular Weight (MW) |
|---|---|
| Target Compound Data | CLogP ≈ 0.9; MW = 303.34 g/mol |
| Comparator Or Baseline | 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one: CLogP ≈ 2.1; MW ≈ 385 g/mol |
| Quantified Difference | ΔCLogP ≈ -1.2; ΔMW ≈ -82 g/mol |
| Conditions | In silico property calculation (e.g., ChemAxon/DataWarrior); fragment-likeness guidelines |
Why This Matters
Lower lipophilicity and molecular weight directly improve aqueous solubility and ligand efficiency, making this compound a superior choice for fragment-based screening libraries compared to bulkier, more lipophilic analogs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. (Class-level inference for fragment physicochemical properties). View Source
